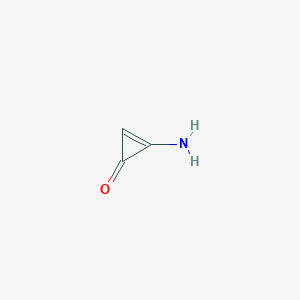![molecular formula C10H19NO B14620909 2-[(Dimethylamino)methylidene]heptanal CAS No. 57202-65-0](/img/structure/B14620909.png)
2-[(Dimethylamino)methylidene]heptanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylamino)methylidene]heptanal is an organic compound that features both an aldehyde and a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]heptanal typically involves the reaction of heptanal with dimethylamine under specific conditions. One common method is the reductive amination of heptanal using dimethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include the use of catalysts to enhance the reaction rate and efficiency. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dimethylamino)methylidene]heptanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Heptanoic acid.
Reduction: 2-[(Dimethylamino)methylidene]heptanol.
Substitution: Various substituted heptanal derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Dimethylamino)methylidene]heptanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Dimethylamino)methylidene]heptanal involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Dimethylamino)methylidene]benzaldehyde: Similar structure but with a benzene ring instead of a heptane chain.
2-[(Dimethylamino)methylidene]butanal: Shorter carbon chain compared to heptanal.
2-[(Dimethylamino)methylidene]hexanal: One carbon less than heptanal.
Uniqueness
2-[(Dimethylamino)methylidene]heptanal is unique due to its specific combination of a dimethylamino group and a heptanal chain, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts .
Propriétés
Numéro CAS |
57202-65-0 |
|---|---|
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
2-(dimethylaminomethylidene)heptanal |
InChI |
InChI=1S/C10H19NO/c1-4-5-6-7-10(9-12)8-11(2)3/h8-9H,4-7H2,1-3H3 |
Clé InChI |
BUHYWSZMYLHJGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=CN(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


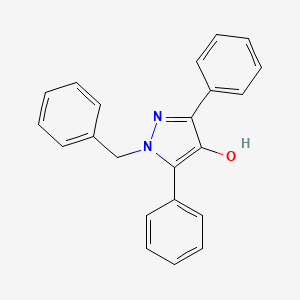

![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
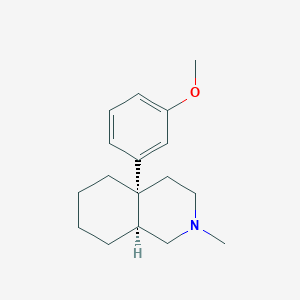

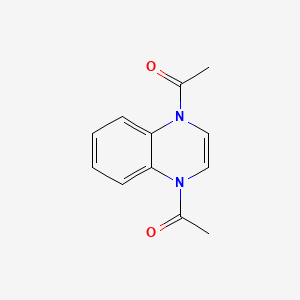

![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)
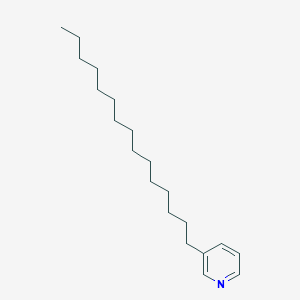

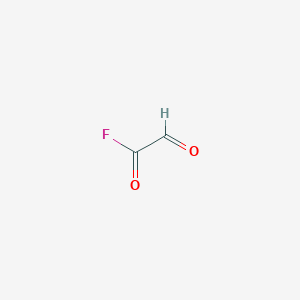
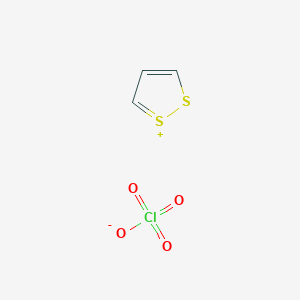
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate](/img/structure/B14620906.png)
